
1,1,2,3,3-Pentafluoro-4-(trifluoromethyl)hepta-1,6-dien-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,3,3-Pentafluoro-4-(trifluoromethyl)hepta-1,6-dien-4-ol is a fluorinated organic compound with the molecular formula C8H4F8O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,3-Pentafluoro-4-(trifluoromethyl)hepta-1,6-dien-4-ol typically involves the fluorination of appropriate precursors under controlled conditions. One common method involves the reaction of a hepta-diene derivative with a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,3,3-Pentafluoro-4-(trifluoromethyl)hepta-1,6-dien-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
Applications De Recherche Scientifique
1,1,2,3,3-Pentafluoro-4-(trifluoromethyl)hepta-1,6-dien-4-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1,1,2,3,3-Pentafluoro-4-(trifluoromethyl)hepta-1,6-dien-4-ol involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to changes in the structure and function of proteins, enzymes, and other biomolecules. The compound’s high electronegativity and ability to form strong hydrogen bonds contribute to its reactivity and specificity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene
- 2-pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)
Uniqueness
1,1,2,3,3-Pentafluoro-4-(trifluoromethyl)hepta-1,6-dien-4-ol is unique due to its specific arrangement of fluorine atoms and the presence of both double bonds and a hydroxyl group. This combination of features imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
448220-43-7 |
|---|---|
Formule moléculaire |
C8H6F8O |
Poids moléculaire |
270.12 g/mol |
Nom IUPAC |
1,1,2,3,3-pentafluoro-4-(trifluoromethyl)hepta-1,6-dien-4-ol |
InChI |
InChI=1S/C8H6F8O/c1-2-3-6(17,8(14,15)16)7(12,13)4(9)5(10)11/h2,17H,1,3H2 |
Clé InChI |
ZEERSBCGGBPZIJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C(C(=C(F)F)F)(F)F)(C(F)(F)F)O |
Numéros CAS associés |
448220-56-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene](/img/structure/B14244617.png)
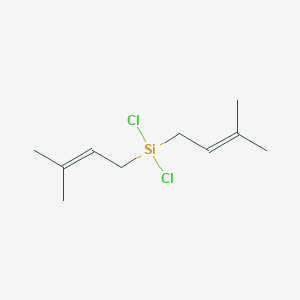
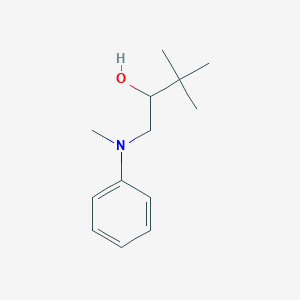
![3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol](/img/structure/B14244630.png)

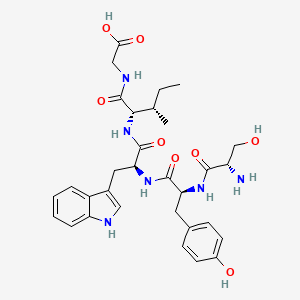
![acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol](/img/structure/B14244649.png)

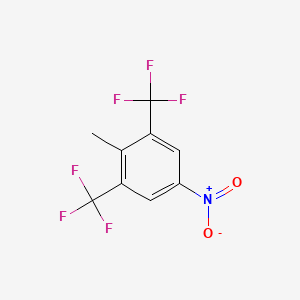
![Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester](/img/structure/B14244652.png)
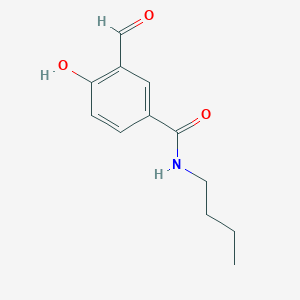

![N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide](/img/structure/B14244681.png)
![1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene](/img/structure/B14244691.png)
